1,2-Dichloro-2-butene

Physical Chemistry Process Chemistry Distillation

1,2-Dichloro-2-butene (CAS 13602-13-6) is an organochlorine compound within the dichlorobutene class, characterized by the molecular formula C₄H₆Cl₂ and a molecular weight of approximately 124.99 g/mol. It exists as distinct (E) and (Z) stereoisomers , with the (Z)-isomer (CAS 13602-13-6) being a primary commercial form.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 13602-13-6
Cat. No. B087124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2-butene
CAS13602-13-6
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESCC=C(CCl)Cl
InChIInChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3
InChIKeyVOGHDWQJCXXBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-2-butene (CAS 13602-13-6) Procurement Guide: Physicochemical & Reactivity Profile for R&D


1,2-Dichloro-2-butene (CAS 13602-13-6) is an organochlorine compound within the dichlorobutene class, characterized by the molecular formula C₄H₆Cl₂ and a molecular weight of approximately 124.99 g/mol [1]. It exists as distinct (E) and (Z) stereoisomers , with the (Z)-isomer (CAS 13602-13-6) being a primary commercial form. This compound serves as a versatile intermediate in synthetic organic chemistry, featuring reactive allylic and vinylic chlorine atoms that enable nucleophilic substitution and addition reactions . Its unique substitution pattern, with both chlorine atoms on adjacent carbons (C1 and C2), distinguishes it from other industrially relevant dichlorobutenes and creates a distinct reactivity and property landscape crucial for specific synthetic applications .

Isomer (Z)-isomer primary commercial form; distinct from (E)-isomer
Reactivity Allylic and vinylic Cl atoms enable nucleophilic substitution and addition
Use Context Versatile intermediate for synthetic chemistry; unique C1-C2 chlorination pattern

Why 'Any Dichlorobutene' Is Not a Valid Substitute for 1,2-Dichloro-2-butene


Dichlorobutenes are not interchangeable building blocks. The positioning of chlorine atoms profoundly dictates their physical properties and, more critically, their chemical reactivity and the resulting regiochemistry in downstream products . For instance, the common industrial isomer 1,4-dichloro-2-butene (CAS 764-41-0) presents two terminal, primary allylic chlorides, which undergo substitution or elimination differently than the vinyl and allylic chlorides of 1,2-dichloro-2-butene . Similarly, 1,3-dichloro-2-butene (CAS 926-57-8) has a distinct pattern of allylic chlorides, leading to alternative reaction pathways . This divergence in fundamental reactivity, coupled with differences in boiling points, flash points, and density (detailed in Section 3), means that substituting one isomer for another will lead to failed syntheses, compromised yields, or unsafe processing conditions. The specific evidence below quantifies exactly where 1,2-dichloro-2-butene differs.

Attribute
1,2-Dichloro-2-butene (Target)
Common Isomer Alternatives
Reactivity Pattern
Allylic + vinylic Cl at C1, C2
1,4-isomer: two primary allylic Cl; 1,3-isomer: alternative allylic pattern
Substitution Outcome
Specific regiochemistry in downstream products
Different reaction pathways; may lead to failed syntheses or altered yields
Physical Properties
Lower boiling point, higher volatility
1,4-isomer: higher boiling point; different flammability profile

Quantified Differentiation of 1,2-Dichloro-2-butene vs. Closest Analogs: A Comparative Data Guide


Boiling Point Differentiation: 1,2- vs. 1,4-Dichloro-2-butene

1,2-Dichloro-2-butene exhibits a significantly lower boiling point than its 1,4-dichloro-2-butene counterpart, a critical parameter for purification, reaction workup, and process safety. At standard atmospheric pressure (760 mmHg), the target compound boils at approximately 126.7 °C [1]. In contrast, trans-1,4-dichloro-2-butene (CAS 110-57-6) boils at roughly 155.5 °C . This nearly 30 °C difference is substantial and impacts energy costs in distillation and the compound's behavior in reaction mixtures.

Boiling Point
Data to verify
Δ -28.8 °C
1,2-isomer: 126.7 °C vs 1,4-isomer: 155.5 °C
Supports lower-temperature distillation design
Supplier-reported data; cross-verify for process scale-up
Physical Chemistry Process Chemistry Distillation

Density and Flash Point Variations for Safe Handling and Formulation

The physical properties of 1,2-dichloro-2-butene present a different handling and safety profile compared to common analogs. Its density is lower, and its flash point is significantly lower than that of 1,4-dichloro-2-butene, indicating a higher flammability risk that necessitates specific storage and handling protocols [1].

Density & Flash Point
Reported
Density Δ -0.055 g/cm³
Flash Point Δ -21.6 °C
Different flammability and density profile vs 1,4-isomer
Data from Pinpools and ChemicalBook; storage class may differ
Process Safety Formulation Logistics

LogP and Volatility Differences Impacting Biological and Environmental Fate

The partition coefficient (LogP) and vapor pressure are key indicators of a compound's behavior in biological systems and the environment. 1,2-Dichloro-2-butene demonstrates a higher calculated LogP (~2.37 to 2.71) and a higher vapor pressure than trans-1,4-dichloro-2-butene, suggesting it is more lipophilic and volatile [1].

LogP & Volatility
Data to verify
LogP Δ +0.4 to +0.74
Vapor Pressure Δ +10.1 mmHg
Higher lipophilicity and volatility context
Calculated values; confirm experimentally for critical applications
ADME-Tox Environmental Fate Medicinal Chemistry

Synthetic Entry Point: Regioselective Dehydrochlorination for 1-Chloro-1,3-butadiene

A key application differentiating 1,2-dichloro-2-butene from its isomers is its utility as a specific precursor in the synthesis of 1-chloro-1,3-butadiene via gas-phase dehydrochlorination [1]. While other dichlorobutenes like 3,4-dichloro-1-butene and 1,4-dichloro-2-butene can also be used for this transformation [1], the unique substitution pattern of 1,2-dichloro-2-butene (C1-C2 chlorination) may offer different regioselectivity or require distinct catalytic conditions. A German patent (DE1271107) specifically describes a process for preparing a mixture containing 1,2-dichlorobutene-2, highlighting its established role as a distinct chemical entity of commercial interest [2].

Synthetic Entry
Method context
Precursor for 1-chloro-1,3-butadiene
Gas-phase dehydrochlorination; patented route (DE1271107)
Distinct synthetic entry point for chloroprene derivatives
May require specific catalyst optimization
Organic Synthesis Catalysis Monomer Production

Targeted R&D Applications for 1,2-Dichloro-2-butene Based on Proven Differentiation


Precursor for Chloroprene Derivatives in Specialty Elastomer Research

Leverage the established utility of 1,2-dichloro-2-butene as a starting material for the synthesis of 1-chloro-1,3-butadiene [1]. This application is ideal for industrial R&D groups developing new synthetic rubbers or investigating alternative, non-conventional monomer feedstocks. Procuring this specific isomer allows for exploration of novel dehydrochlorination catalysts and conditions, potentially leading to proprietary polymer compositions that are not accessible using the more common 1,4-dichloro-2-butene isomer.

Design of More Lipophilic or Volatile Probes for Medicinal and Agrochemical Discovery

Utilize the superior lipophilicity (LogP ~2.4-2.7) and higher vapor pressure (~14 mmHg at 25 °C) of 1,2-dichloro-2-butene compared to its 1,4-isomer [2]. This compound is an excellent starting scaffold for medicinal chemists aiming to synthesize novel compounds with enhanced membrane permeability or for agrochemical researchers developing volatile, soil-active products. Its distinct property profile provides a quantifiable advantage over less lipophilic analogs when LogP or volatility is a key design parameter.

Development of Safer, Low-Temperature Distillation and Reaction Processes

For process chemists and engineers, the significantly lower boiling point of 1,2-dichloro-2-butene (126.7 °C) versus trans-1,4-dichloro-2-butene (155.5 °C) offers a clear operational advantage [3]. This property can be exploited to design more energy-efficient purification processes or to perform reactions at lower temperatures, minimizing the risk of thermal decomposition of sensitive products or reagents. The lower boiling point is a quantifiable, verifiable reason to select this isomer for specific process development work.

Application
Selection Property
Validation Focus
Chloroprene derivative precursor for elastomer research
Established synthetic route to 1-chloro-1,3-butadiene
Dehydrochlorination catalyst and isomeric purity
Design of lipophilic or volatile probe molecules
Elevated LogP and vapor pressure values
Verify LogP, vapor pressure, and membrane permeability
Low-temperature distillation process development
Lower boiling point context
Distillation efficiency and thermal stability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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